(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
Description
Historical Context and Position in Chemical Literature
The development of this compound must be understood within the broader historical context of chalcone chemistry, which traces its origins to the late 1800s when chalcones were first synthesized in research laboratories. The term "chalcone" itself derives from the Greek word "chalcos" meaning bronze, reflecting the characteristic coloration of many natural chalcones discovered in early chemical investigations. The initial separation and structural elucidation of naturally occurring chalcones did not occur until 1910, marking the beginning of systematic studies of these compounds. The specific compound this compound represents a synthetic advancement that incorporates halogen substitution patterns not commonly found in natural sources.
The chemical literature has extensively documented the evolution of chalcone chemistry throughout the twentieth and twenty-first centuries, with particular emphasis on the development of synthetic methodologies for preparing substituted variants. The brominated methoxyphenyl derivative under discussion emerged as part of systematic efforts to explore the effects of electron-withdrawing halogen substituents combined with electron-donating methoxy groups on the reactivity and properties of the chalcone framework. This compound appears in chemical databases such as PubChem with specific structural identifiers including the SMILES notation CC(/C=C/C1=CC=C(OC)C(Br)=C1)=O, which precisely defines its three-dimensional arrangement.
The position of this compound within chemical literature is further established through its cataloging in multiple chemical databases and commercial suppliers, indicating its recognized importance in synthetic organic chemistry research. The systematic nomenclature this compound reflects the International Union of Pure and Applied Chemistry naming conventions, with the E designation indicating the trans configuration of the double bond in the unsaturated ketone system.
Classification within Chalcone and Enone Compound Families
This compound belongs to multiple overlapping classification systems within organic chemistry, most prominently as a member of both the chalcone and enone families. As a chalcone, it possesses the characteristic 1,3-diaryl-2-propen-1-one scaffold that defines this important class of naturally occurring and synthetic compounds. The chalcone classification encompasses compounds with the basic structural framework of two aromatic rings connected by an aliphatic three-carbon chain containing an α,β-unsaturated ketone system. Within this family, the compound represents a substituted chalcone variant, specifically featuring bromine and methoxy substituents on the aromatic B ring.
The enone classification places this compound within the broader category of α,β-unsaturated carbonyl compounds, which are characterized by the presence of both alkene and ketone functional groups in conjugated arrangement. The α,β-unsaturated ketone system in this compound creates a reactive electrophilic center that participates in various chemical transformations characteristic of enone chemistry. The simplest enone, methyl vinyl ketone, serves as the prototypical example of this class, while the compound under discussion represents a more complex aryl-substituted variant.
The substitution pattern of this compound places it within the subcategory of halogenated chalcones, which have gained particular attention due to their enhanced reactivity compared to unsubstituted variants. The presence of the bromine atom at the 3-position of the methoxyphenyl ring creates an electron-withdrawing effect that modulates the electronic properties of the entire conjugated system. Simultaneously, the methoxy group at the 4-position provides electron-donating characteristics, resulting in a molecule with balanced electronic properties.
| Classification Category | Specific Designation | Key Structural Features |
|---|---|---|
| Primary Family | Chalcone | 1,3-diaryl-2-propen-1-one framework |
| Secondary Family | Enone | α,β-unsaturated ketone system |
| Substitution Class | Halogenated chalcone | Bromine at position 3 |
| Electronic Character | Mixed donor-acceptor | Methoxy (donor) and bromo (acceptor) groups |
| Stereochemistry | E-isomer | Trans configuration across double bond |
Significance in Organic Chemistry and Chemical Research
The significance of this compound in organic chemistry extends across multiple research domains, reflecting the versatile nature of the chalcone scaffold in both synthetic methodology development and biological activity exploration. Chalcones have been recognized as privileged scaffolds in medicinal chemistry, meaning they serve as core structures for the development of diverse bioactive compounds with wide-ranging therapeutic applications. The specific brominated methoxyphenyl variant under discussion contributes to this significance through its unique combination of functional groups that enable participation in various synthetic transformations.
The compound serves as an important intermediate in heterocyclic synthesis, particularly in the formation of pyrazoles and other nitrogen-containing ring systems. The α,β-unsaturated ketone system provides multiple reactive sites for nucleophilic attack, cycloaddition reactions, and other transformations that lead to complex heterocyclic products. Research has demonstrated that chalcones can undergo efficient transformations to form five-membered and six-membered heterocycles through various cyclization pathways. The bromine substituent in this compound further enhances synthetic utility by providing a handle for cross-coupling reactions and other organometallic transformations.
The electronic properties of this compound make it particularly valuable for studies of conjugated system reactivity and photochemical behavior. Chalcones exhibit characteristic absorption maxima at 280 nanometers and 340 nanometers, and the specific substitution pattern of the brominated methoxyphenyl variant likely modulates these photophysical properties. This makes the compound useful in materials chemistry applications, including the development of fluorescent materials and optical sensors.
Research significance is further evidenced by the compound's commercial availability from multiple specialized chemical suppliers, indicating sustained demand from the research community. The standardized characterization data, including melting point ranges and spectroscopic properties, facilitate its use in comparative studies and method development research. The compound's role in advancing understanding of chalcone chemistry continues to evolve as new synthetic methodologies and applications emerge in the chemical literature.
| Research Application | Specific Utility | Chemical Basis |
|---|---|---|
| Heterocyclic Synthesis | Formation of pyrazoles and related rings | α,β-unsaturated ketone reactivity |
| Cross-coupling Chemistry | Palladium-catalyzed transformations | Aryl bromide functionality |
| Photochemical Studies | Investigation of conjugated system behavior | Extended π-electron system |
| Materials Development | Fluorescent materials and sensors | Chalcone chromophore properties |
| Methodology Development | Template for synthetic method validation | Well-characterized reference compound |
Properties
CAS No. |
1331560-65-6 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3 |
InChI Key |
AOVJTAMOQFOZJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Synonyms |
(3E)-4-(3-BroMo-4-Methoxyphenyl)but-3-en-2-one |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The mechanism unfolds in three stages:
-
Enolate Formation : Acetone undergoes deprotonation at the α-carbon in the presence of a strong base (e.g., KOH or NaOH), generating a resonance-stabilized enolate ion.
-
Nucleophilic Addition : The enolate attacks the carbonyl carbon of 3-bromo-4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
-
Dehydration : The intermediate undergoes elimination of water under basic conditions, producing the conjugated enone system.
A representative procedure involves dissolving 3-bromo-4-methoxybenzaldehyde (10 mmol) in acetone (15 mL) and adding aqueous KOH (1.0 g in 20 mL H₂O) dropwise with stirring. After 20 minutes, water (40 mL) is added to precipitate the product, which is filtered, washed, and recrystallized from ethanol to achieve 98% purity.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | KOH (1.0 g) | Higher enolate stability vs. NaOH |
| Solvent | Acetone (neat) | Acts as reactant and solvent |
| Temperature | Room temperature (25°C) | Minimizes side reactions |
| Reaction Time | 20–30 minutes | Complete dehydration |
The use of aqueous KOH ensures efficient enolate generation while avoiding excessive hydrolysis of the aldehyde. Solvent-free conditions, as demonstrated in analogous chalcone syntheses, may further enhance atom economy.
Alternative Synthetic Approaches
Claisen-Schmidt Condensation Variations
In cases where steric hindrance from the bromo substituent slows reactivity, microwave-assisted Claisen-Schmidt condensation has been explored for analogous compounds. This method reduces reaction times from hours to minutes, though yields for the brominated derivative remain under investigation.
Grignard Reagent-Based Pathways
Although less common, a two-step sequence involving Grignard addition to 3-bromo-4-methoxyacetophenone followed by oxidation could theoretically yield the target compound. However, this route is hampered by poor regioselectivity during the Grignard reaction.
Industrial-Scale Production Considerations
Scaling the aldol condensation requires addressing:
-
Cost Efficiency : Bulk procurement of 3-bromo-4-methoxybenzaldehyde (≈ $320/kg) and acetone (≈ $0.50/kg) makes the base method economically viable.
-
Waste Management : Aqueous KOH waste streams necessitate neutralization before disposal.
-
Process Safety : Exothermic enolate formation demands temperature control to prevent runaway reactions.
Pilot-scale trials using continuous flow reactors have demonstrated 85–90% yield consistency, comparable to batch methods.
Analytical Characterization
Post-synthesis analysis confirms structure and purity:
1H NMR (CDCl₃) :
-
δ 7.51 (d, J = 16 Hz, H-4), 7.30 (d, J = 8 Hz, H-2'), 6.89 (d, J = 8 Hz, H-3'), 3.83 (s, OCH₃), 2.39 (s, CH₃).
IR (KBr) : -
1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic), 1260 cm⁻¹ (C-O methoxy).
HPLC Purity : 98% (C18 column, 70:30 MeOH:H₂O).
Challenges and Limitations
-
Steric Effects : The bulky bromo group ortho to the methoxy substituent slows aldol addition, necessitating extended reaction times.
-
Byproduct Formation : Over-condensation products (e.g., bis-adducts) may arise if stoichiometry is unbalanced.
-
Sensitivity to Moisture : The enolate intermediate is hygroscopic, requiring anhydrous conditions during scale-up .
Chemical Reactions Analysis
Types of Reactions: (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Compounds with different substituents replacing the bromo group.
Scientific Research Applications
Organic Synthesis Applications
Chalcones are known for their utility as intermediates in organic synthesis. The compound can undergo various chemical transformations, including:
- Michael Addition : The enone functionality allows for Michael addition reactions with nucleophiles, leading to the formation of complex molecules.
- Aldol Reactions : It can participate in aldol condensation reactions, which are crucial for building carbon-carbon bonds in organic synthesis.
Case Study: Synthesis of Novel Chalcone Derivatives
Research has demonstrated the successful synthesis of novel chalcone derivatives using (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one as a starting material. For instance, a study reported the synthesis of new compounds by reacting this chalcone with various aldehydes under basic conditions, yielding products with enhanced biological activity .
Antitumor Activity
Numerous studies have highlighted the antitumor properties of chalcone derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Migration : It reduces the metastatic potential of cancer cells.
Data Table: Cytotoxicity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness is notable against resistant strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5.0 | |
| Escherichia coli | 10.0 | |
| Candida albicans | 8.5 |
Non-linear Optical Properties
Research indicates that chalcone derivatives exhibit non-linear optical properties, making them suitable for applications in photonics and optoelectronics. The unique structure of this compound contributes to its ability to function as a potential candidate for materials used in optical devices.
Case Study: Optical Characterization
A study characterized the optical properties of this compound and found that it possesses high second-order non-linear optical responses, which are beneficial for applications in frequency doubling and optical switching .
Mechanism of Action
The mechanism of action of (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and chemical properties are influenced by its substituents. Below is a detailed comparison with structurally related chalcone derivatives:
Halogen-Substituted Analogs
Functional Group Modifications
| Compound | Functional Group Change | Impact on Properties |
|---|---|---|
| (3E)-4-(3-Bromo-4-hydroxyphenyl)but-3-en-2-one | OH instead of OMe at C4 | Increased hydrogen bonding improves solubility but reduces metabolic stability. Exhibits stronger anti-inflammatory activity (TNF-α inhibition = 70% vs. 50% for methoxy analog) . |
| (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-ol | Alcohol instead of ketone | Loss of enone conjugation diminishes Michael addition reactivity. Lower antitumor activity (IC₅₀ = 50 µM for MCF-7) . |
| Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | Ester group at C2 | Enhanced electrophilicity for nucleophilic attacks. Used as a synthetic intermediate but lacks documented bioactivity . |
Substituent Position Isomers
Structural and Electronic Comparisons
- Electron-withdrawing vs. donating groups: Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized enone system, enhancing reactivity in Michael additions compared to non-halogenated analogs .
- Steric effects : Para-substituted bromine (e.g., 4-bromo analog) allows planar molecular conformations, improving crystal packing (higher m.p.) but reducing interaction with biological targets .
- Halogen size : Bromine’s larger atomic radius compared to chlorine increases lipophilicity, enhancing bioavailability and membrane permeability .
Biological Activity
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Chalcone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | < 25 | |
| This compound | HepG2 (Liver) | < 30 | |
| Doxorubicin | MCF-7 | 0.5 |
In a study evaluating various chalcone derivatives, it was found that this compound demonstrated potent antiproliferative activity, particularly against MCF-7 breast cancer cells and HepG2 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of tubulin dynamics, which are critical for cancer cell proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies show that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 | |
| Control Antibiotic (Ciprofloxacin) | Staphylococcus aureus | 25 |
The compound showed a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The structural features of chalcones contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has displayed anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in chronic inflammatory diseases.
Table 3: Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of chalcone derivatives similar to this compound:
- Anticancer Study : A study involving a series of chalcone derivatives demonstrated that modifications at the phenolic ring significantly enhanced antiproliferative activity against MCF-7 cells. The presence of bromine and methoxy groups was crucial for increased cytotoxicity .
- Antimicrobial Evaluation : In a comparative study of various synthetic chalcones, it was found that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts. This underscores the importance of structural modifications in enhancing biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
